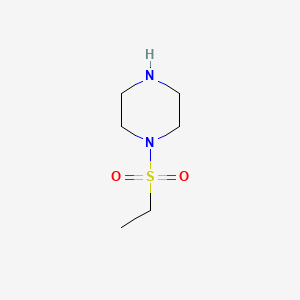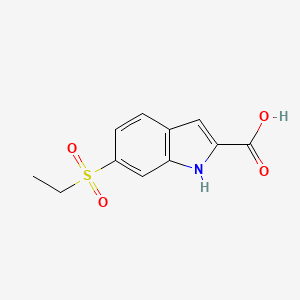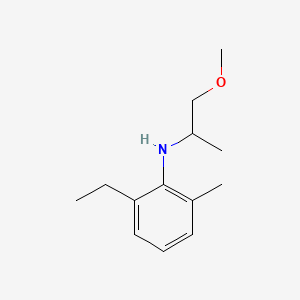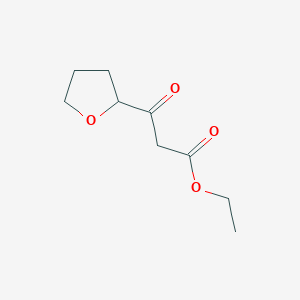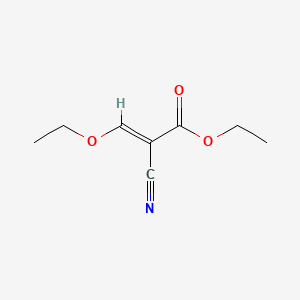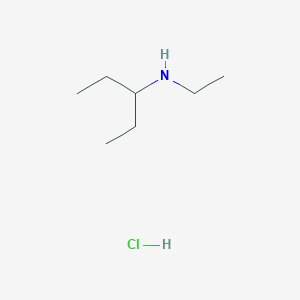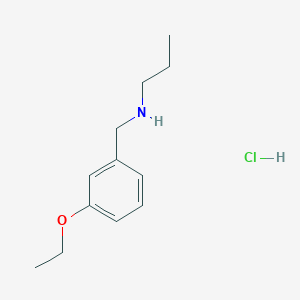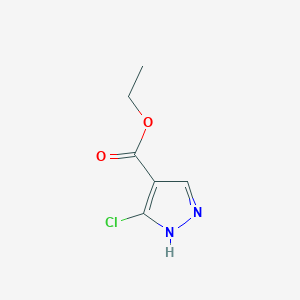
3-(2-Fluorophenyl)-2-phenylpropan-1-amine
Descripción general
Descripción
3-(2-Fluorophenyl)-2-phenylpropan-1-amine (also known as 2-Fluorophenylpropan-1-amine, 2FPP, or FPP) is an organic compound commonly used in the synthesis of pharmaceutical drugs and other organic molecules. FPP is a versatile molecule that has multiple applications in the field of chemistry. It is used as an intermediate in the synthesis of various compounds and can be used as a building block for the synthesis of other molecules. FPP is also used as a reagent in the synthesis of various compounds, including drugs and other organic molecules.
Aplicaciones Científicas De Investigación
FPP is a versatile molecule and has been used in a variety of scientific research applications. It is commonly used as a reagent in the synthesis of other compounds and as an intermediate in the synthesis of drugs and other organic molecules. FPP has also been used in the synthesis of a variety of compounds, including those used in the treatment of cancer, Alzheimer’s disease, and other diseases. FPP has also been used in the synthesis of compounds used in the treatment of depression and anxiety.
Mecanismo De Acción
FPP is a versatile molecule and its mechanism of action is not fully understood. It is believed that FPP acts as an inhibitor of the enzyme monoamine oxidase (MAO). MAO is an enzyme that breaks down neurotransmitters, such as serotonin and dopamine, in the brain. By inhibiting MAO, FPP increases the levels of these neurotransmitters in the brain, which can lead to an improvement in mood and other psychological symptoms.
Biochemical and Physiological Effects
FPP has been found to have a variety of biochemical and physiological effects on the body. It has been shown to increase levels of serotonin and dopamine in the brain, which can lead to an improvement in mood and other psychological symptoms. In addition, FPP has been found to have anti-inflammatory and analgesic effects. It has also been found to have neuroprotective and antioxidant effects, which can help protect the brain from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FPP is a versatile molecule and can be used in a variety of laboratory experiments. One of the main advantages of using FPP in laboratory experiments is its low toxicity. FPP is generally considered to be non-toxic and can be used safely in laboratory experiments. Additionally, FPP is easy to synthesize and is relatively inexpensive. However, FPP is not suitable for all laboratory experiments. It can be difficult to control the reaction conditions when using FPP, which can lead to inconsistent results.
Direcciones Futuras
There are a variety of potential future directions for the use of FPP in research and development. One potential direction is the use of FPP in the synthesis of compounds used in the treatment of neurological diseases. Additionally, FPP could be used in the synthesis of compounds used in the treatment of cancer and other diseases. FPP could also be used in the synthesis of compounds used in the treatment of inflammation and pain. Finally, FPP could be used in the synthesis of compounds used in the development of new drugs and other therapeutic agents.
Propiedades
IUPAC Name |
3-(2-fluorophenyl)-2-phenylpropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN/c16-15-9-5-4-8-13(15)10-14(11-17)12-6-2-1-3-7-12/h1-9,14H,10-11,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXOIIFYQXGQRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=CC=CC=C2F)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



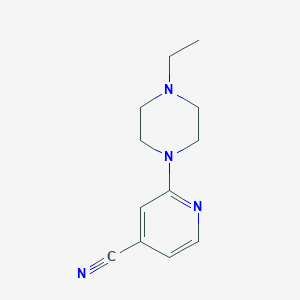

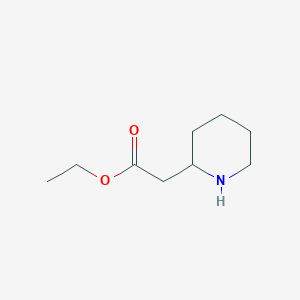

![1-[1-(4-Ethylphenyl)pyrrolidin-3-YL]methanamine oxalate](/img/structure/B3021321.png)
